

"4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS number and structure"

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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1336924

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Technical Guide: 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Pyrrole derivatives are significant scaffolds in numerous biologically active compounds.^[1] The introduction of a methyl group on the pyrrole nitrogen and a bromine atom on the pyrrole ring, alongside a carboxylic acid functional group, offers a versatile platform for the synthesis of novel molecules with potential therapeutic applications. This document outlines the key chemical properties, a representative synthesis protocol, and potential research applications for this compound.

Chemical Structure and Properties

The chemical structure of **4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid** is characterized by a central pyrrole ring. A methyl group is attached to the nitrogen atom at position 1, a carboxylic acid group is at position 2, and a bromine atom is at position 4.

CAS Number: 875160-43-3^[2]

Molecular Formula: C₆H₆BrNO₂

Structure:

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A summary of the key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Weight	204.02 g/mol	PubChem
IUPAC Name	4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid	BLDpharm[2]
Appearance	Solid	Sigma-Aldrich
Storage Temperature	2-8°C	Sigma-Aldrich

Experimental Protocols

Due to the limited availability of specific experimental data for **4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid**, a representative two-step synthesis protocol is proposed. This protocol is based on the synthesis of the precursor 4-bromo-1H-pyrrole-2-carboxylic acid, followed by a general N-methylation procedure.

Step 1: Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7)

This procedure is adapted from known methods for the bromination of pyrrole carboxylic acids. [3]

Materials:

- 1H-Pyrrole-2-carboxylic acid
- N-Bromosuccinimide (NBS)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve 1H-pyrrole-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with saturated aqueous NaHCO_3 and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield 4-bromo-1H-pyrrole-2-carboxylic acid.

Step 2: N-methylation of 4-bromo-1H-pyrrole-2-carboxylic acid

This is a general procedure for the N-methylation of pyrroles.

Materials:

- 4-bromo-1H-pyrrole-2-carboxylic acid
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Dimethylformamide (DMF)
- Methyl iodide (CH₃I)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)

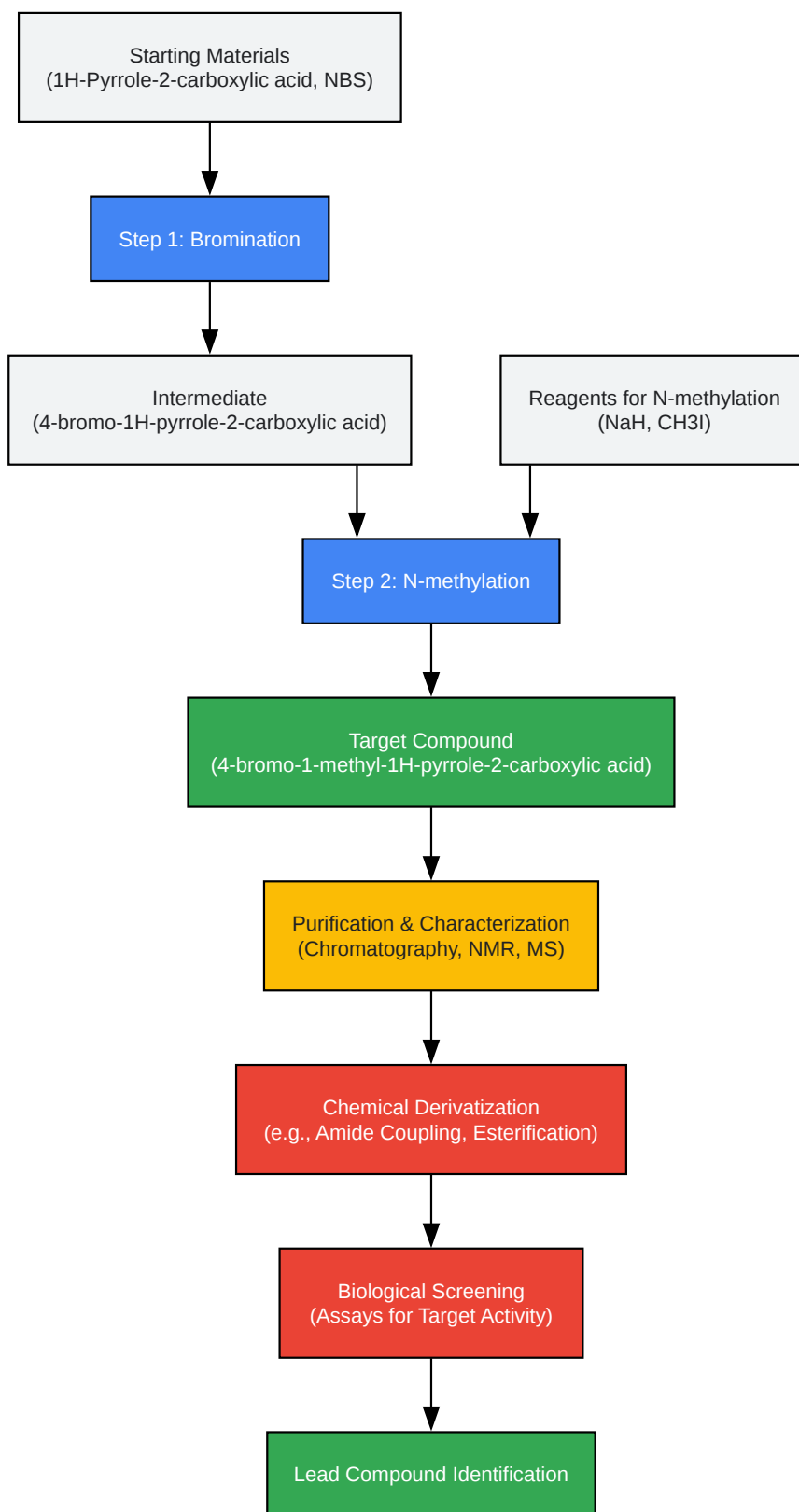
Procedure:

- Suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere.
- Cool the suspension to 0°C.
- Dissolve 4-bromo-1H-pyrrole-2-carboxylic acid in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
- Stir the mixture at 0°C for 30 minutes.
- Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction by TLC.
- Once complete, carefully quench the reaction by the slow addition of water at 0°C.
- Acidify the mixture to pH 2-3 with 1 M HCl.
- Extract the product with diethyl ether (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- The crude product can be purified by recrystallization or silica gel chromatography to afford **4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid**.

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of **4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid** to its potential application in drug discovery.



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Caption: A logical workflow for the synthesis and potential application of **4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid** in drug discovery.

Potential Applications in Research and Drug Development

Pyrrole-containing compounds are known to exhibit a wide range of biological activities. The structural features of **4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid** make it an attractive building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the bromine atom can be utilized in cross-coupling reactions to introduce further diversity. This compound could serve as a key intermediate in the development of novel therapeutic agents.[3] The related compound, 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester, has been used as a synthetic intermediate for potent melanin-concentrating hormone (MCH-R1) antagonists.[4][5]

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